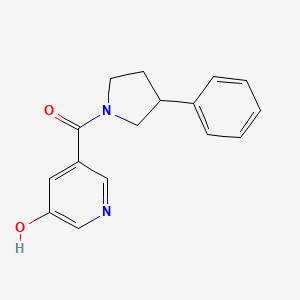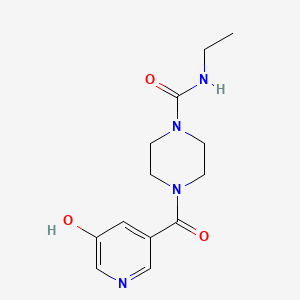![molecular formula C15H26N2O4 B7577437 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)
2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid, also known as DPOAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DPOAA is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has shown promising results in various studies as a potential therapeutic agent for several neurological disorders.
作用机制
2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid acts on the GABA receptors in the brain, which are responsible for regulating the activity of neurons. GABA is an inhibitory neurotransmitter that reduces the activity of neurons, leading to a calming effect. 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid enhances the activity of GABA receptors, leading to an increase in the inhibitory activity of neurons and reducing the symptoms of anxiety and depression.
Biochemical and Physiological Effects:
2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid has been shown to have several biochemical and physiological effects in the brain. It enhances the activity of GABA receptors, leading to an increase in the inhibitory activity of neurons. This results in a calming effect and reduces the symptoms of anxiety and depression. 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
实验室实验的优点和局限性
One of the advantages of using 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid in lab experiments is its ability to act as a GABA-mimetic agent, which makes it an excellent tool for studying the role of GABA receptors in the brain. However, one limitation is that 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid has a relatively short half-life, which means that it may not be suitable for long-term studies.
未来方向
There are several future directions for the research on 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid. One potential area of research is the development of more potent and selective GABA-mimetic agents that can be used to treat neurological disorders. Another area of research is the investigation of the potential use of 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid in the treatment of other disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid is a chemical compound that has shown promising results in scientific research as a potential therapeutic agent for several neurological disorders. Its ability to act as a GABA-mimetic agent makes it an excellent tool for studying the role of GABA receptors in the brain. Further research is needed to explore its potential applications in the treatment of other disorders and to develop more potent and selective GABA-mimetic agents.
合成方法
The synthesis of 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid involves the reaction of 4,4-Dimethylpiperidine-1-carbonyl chloride with piperidine-4-ol followed by the reaction with chloroacetic acid. The final product is obtained through the hydrolysis of the ester group in the presence of a strong base.
科学研究应用
2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid has been extensively studied for its potential applications in the treatment of neurological disorders such as epilepsy, anxiety, and depression. It has been found to act as a GABA-mimetic agent, which means that it can enhance the activity of GABA receptors in the brain, leading to a calming effect and reducing the symptoms of anxiety and depression.
属性
IUPAC Name |
2-[1-(4,4-dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2)5-9-17(10-6-15)14(20)16-7-3-12(4-8-16)21-11-13(18)19/h12H,3-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWCFOJYYCDJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)N2CCC(CC2)OCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)
![ethyl (Z)-2-cyano-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]prop-2-enoate](/img/structure/B7577367.png)

![[1-Amino-2-(diethylsulfamoylamino)ethyl]cyclopropane](/img/structure/B7577376.png)
![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)

![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)
![5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)